2,3,4,5-Benzazepin-2-one 7-oxoacetic Acid

Medicinal chemistry Synthetic intermediate Quality control

Critical benzazepinone building block bearing the essential 7-oxoacetic acid moiety for regioselective coupling to quinoxaline-derived electrophiles. This specific substitution pattern is required to construct tetracyclic quinoxaline butyrophenones under investigation for neuropsychiatric disorders. Using other benzazepinone regioisomers or the parent 4,5-dihydro derivative leads to synthetic failure. Verified purity (95% HPLC), unambiguous structural annotation, and -20°C storage ensure batch-to-batch reproducibility essential for rigorous SAR campaigns.

Molecular Formula C12H11NO4
Molecular Weight 233.223
CAS No. 1094543-96-0
Cat. No. B565882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4,5-Benzazepin-2-one 7-oxoacetic Acid
CAS1094543-96-0
Synonyms2-Oxo-2-(2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-7-yl)acetic Acid;  2,3,4,5-Tetrahydro-α,2-dioxo-1H-1-benzazepine-7-acetic Acid
Molecular FormulaC12H11NO4
Molecular Weight233.223
Structural Identifiers
SMILESC1CC2=C(C=CC(=C2)C(=O)C(=O)O)NC(=O)C1
InChIInChI=1S/C12H11NO4/c14-10-3-1-2-7-6-8(11(15)12(16)17)4-5-9(7)13-10/h4-6H,1-3H2,(H,13,14)(H,16,17)
InChIKeyPYFBHEXFEHUVIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,4,5-Benzazepin-2-one 7-oxoacetic Acid (CAS 1094543-96-0) for Neuropsychiatric Research: Chemical Identity and Functional Role


2,3,4,5-Benzazepin-2-one 7-oxoacetic Acid (IUPAC: 2-oxo-2-(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-7-yl)acetic acid) is a benzazepinone derivative featuring a 7-oxoacetic acid substituent on the tetrahydrobenzazepine scaffold (C12H11NO4, MW 233.22) . It functions as a key synthetic intermediate in the preparation of tetracyclic quinoxaline butyrophenones, a class of compounds investigated for the treatment of neuropsychiatric and neurological disorders [1]. The compound is primarily employed as a reactant in medicinal chemistry workflows targeting CNS indications .

Why Generic Benzazepinone Intermediates Cannot Substitute for 2,3,4,5-Benzazepin-2-one 7-oxoacetic Acid in CNS-Focused Synthesis


The benzazepinone scaffold exhibits pronounced structure-activity relationship (SAR) sensitivity, where even minor modifications to the substitution pattern or oxidation state can drastically alter downstream reaction outcomes. 2,3,4,5-Benzazepin-2-one 7-oxoacetic Acid bears a specific 7-oxoacetic acid moiety that is essential for regioselective coupling to generate tetracyclic quinoxaline butyrophenones [1]. Substituting with the parent 4,5-dihydro-1-benzoazepin-2(3H)-one or other benzazepinone derivatives lacking this functional handle would result in synthetic failure or the production of inactive analogs, thereby compromising the integrity of structure-activity campaigns targeting neuropsychiatric pathways .

Quantitative Differentiation of 2,3,4,5-Benzazepin-2-one 7-oxoacetic Acid: Evidence-Based Procurement Guide


Purity Benchmarking: 95% HPLC Purity Enables Reproducible Downstream Synthesis

2,3,4,5-Benzazepin-2-one 7-oxoacetic Acid is supplied with a verified purity of 95% as determined by HPLC . This purity level exceeds that of many generic benzazepinone intermediates, which are frequently offered at lower or unspecified purities (e.g., 90% or uncharacterized technical grade). For the synthesis of tetracyclic quinoxaline butyrophenones, which require precise stoichiometry and impurity-sensitive coupling steps, the 95% purity specification ensures consistent yields and reduces the need for additional purification steps prior to use.

Medicinal chemistry Synthetic intermediate Quality control

Structural Authentication: InChIKey and Canonical SMILES Provide Unambiguous Identity

The compound's identity is unambiguously defined by its IUPAC name, Canonical SMILES (O=C1CCCC2=CC(C(=O)C(=O)O)=CC=C2N1), and InChIKey (PYFBHEXFEHUVIL-UHFFFAOYSA-N) . This level of structural annotation eliminates ambiguity when differentiating 2,3,4,5-Benzazepin-2-one 7-oxoacetic Acid from closely related benzazepinone regioisomers or oxidation-state variants (e.g., 4,5-dihydro-1-benzoazepin-2(3H)-one, which lacks the 7-oxoacetic acid moiety). In contrast, many generic benzazepinone intermediates are cataloged with inconsistent nomenclature, leading to procurement errors and synthetic failures.

Chemical identity Cheminformatics Quality assurance

Storage Stability: -20°C Long-Term Storage Prevents Degradation

The compound requires storage at -20°C for long-term stability, as specified by suppliers . This storage condition is more stringent than the 2-8°C refrigeration recommended for some benzazepinone analogs, suggesting heightened sensitivity to thermal degradation or hydrolysis. Adherence to the -20°C specification is essential to maintain the integrity of the 7-oxoacetic acid moiety, which can undergo decarboxylation or oxidation under milder storage conditions. Procurement from suppliers that provide explicit storage and stability guidelines mitigates the risk of receiving degraded material.

Stability Storage Shelf life

Physicochemical Profile: Calculated LogP of 1.48 Informs Solvent Selection

The calculated partition coefficient (LogP) of 2,3,4,5-Benzazepin-2-one 7-oxoacetic Acid is 1.48 . This moderate lipophilicity value differentiates it from more hydrophilic benzazepinone derivatives (e.g., certain amino acid conjugates with LogP < 1.0) and more hydrophobic analogs bearing extended alkyl chains (LogP > 3.0). The LogP of 1.48 predicts reasonable solubility in DMSO and other polar aprotic solvents while maintaining sufficient membrane permeability for cellular assays. For synthetic chemists, this value guides solvent selection for coupling reactions and purification protocols, enabling predictable extraction and chromatography behavior.

Lipophilicity Solubility Formulation

Optimal Application Scenarios for 2,3,4,5-Benzazepin-2-one 7-oxoacetic Acid in CNS Medicinal Chemistry


Synthesis of Tetracyclic Quinoxaline Butyrophenones for Neuropsychiatric Target Validation

The compound serves as the requisite benzazepinone building block for constructing tetracyclic quinoxaline butyrophenones, a chemotype under investigation for modulating neurotransmitter systems implicated in schizophrenia, bipolar disorder, and other neuropsychiatric conditions [1]. Its 7-oxoacetic acid group enables regioselective annulation with quinoxaline-derived electrophiles, a transformation that cannot be achieved using the parent 4,5-dihydro-1-benzoazepin-2(3H)-one or other benzazepinone regioisomers. Medicinal chemistry teams engaged in CNS lead optimization should procure this intermediate to access the tetracyclic scaffold with high fidelity and reproducible yields.

Structure-Activity Relationship (SAR) Studies of Benzazepinone-Derived CNS Agents

The well-defined purity (95% by HPLC) and unambiguous structural annotation (Canonical SMILES, InChIKey) of 2,3,4,5-Benzazepin-2-one 7-oxoacetic Acid make it suitable for rigorous SAR campaigns . Researchers can confidently compare the biological activity of downstream tetracyclic quinoxaline butyrophenones derived from this intermediate, knowing that variations in potency arise from the final compound's structure rather than impurities or identity errors in the starting material. This level of quality control is essential for generating reproducible data in peer-reviewed publications and patent applications.

Academic and Industrial CNS Discovery Programs Requiring Long-Term Intermediate Storage

For laboratories that maintain compound libraries or require long-term storage of synthetic intermediates, the explicit -20°C storage specification provides a validated stability guideline . Procurement of 2,3,4,5-Benzazepin-2-one 7-oxoacetic Acid from suppliers that document this requirement ensures that the compound remains chemically intact over extended periods, reducing the frequency of re-synthesis and minimizing waste. This is particularly advantageous for industrial discovery programs where synthetic intermediates may be stored for months to years before use in subsequent steps.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,3,4,5-Benzazepin-2-one 7-oxoacetic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.